Cas no 2138544-64-4 (2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide)
![2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138544-64-4x500.png)
2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-1169014
- 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide
- 2138544-64-4
-
- インチ: 1S/C14H16N6O4S/c21-20(22)11-3-1-2-4-12(11)25(23,24)18-13-9-14(17-10-16-13)19-7-5-15-6-8-19/h1-4,9-10,15H,5-8H2,(H,16,17,18)
- InChIKey: CDYKOTNHQHLWJN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NC1=CC(=NC=N1)N1CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.09537419g/mol
- どういたいしつりょう: 364.09537419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 141Ų
2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169014-0.5g |
2138544-64-4 | 0.5g |
$1234.0 | 2023-05-26 | |||
Enamine | EN300-1169014-1.0g |
2138544-64-4 | 1g |
$1286.0 | 2023-05-26 | |||
Enamine | EN300-1169014-0.25g |
2138544-64-4 | 0.25g |
$1183.0 | 2023-05-26 | |||
Enamine | EN300-1169014-2.5g |
2138544-64-4 | 2.5g |
$2520.0 | 2023-05-26 | |||
Enamine | EN300-1169014-100mg |
2138544-64-4 | 100mg |
$1131.0 | 2023-10-03 | |||
Enamine | EN300-1169014-500mg |
2138544-64-4 | 500mg |
$1234.0 | 2023-10-03 | |||
Enamine | EN300-1169014-1000mg |
2138544-64-4 | 1000mg |
$1286.0 | 2023-10-03 | |||
Enamine | EN300-1169014-10000mg |
2138544-64-4 | 10000mg |
$5528.0 | 2023-10-03 | |||
Enamine | EN300-1169014-0.05g |
2138544-64-4 | 0.05g |
$1080.0 | 2023-05-26 | |||
Enamine | EN300-1169014-5.0g |
2138544-64-4 | 5g |
$3728.0 | 2023-05-26 |
2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamideに関する追加情報
Introduction to 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide (CAS No. 2138544-64-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide (CAS No. 2138544-64-4) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural framework, featuring a nitro group, a piperazine moiety, and a pyrimidine-benzene sulfonamide core, positions it as a versatile scaffold for the development of novel therapeutic agents. This introduction delves into the compound's structural characteristics, its pharmacological relevance, and recent advancements in its application within the pharmaceutical industry.
The molecular structure of 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide is characterized by a benzene ring substituted with a nitro group at the 2-position and a sulfonamide group at the 1-position. The benzene ring is further connected to a pyrimidine ring, which is linked to a piperazine moiety through an amide bond. This intricate arrangement of heterocyclic systems suggests multiple interactions with biological targets, making it an attractive candidate for drug discovery.
In recent years, there has been growing interest in the development of small molecules that modulate biological pathways by targeting specific enzymes or receptors. The presence of the piperazine group in 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide is particularly noteworthy, as piperazine derivatives are well-known for their ability to interact with various biological targets, including enzymes and ion channels. For instance, piperazine-based compounds have been extensively studied for their potential in treating neurological disorders, such as Parkinson's disease and schizophrenia.
The pyrimidine moiety in the compound's structure adds another layer of complexity, offering opportunities for further derivatization and optimization. Pyrimidine derivatives are widely recognized for their pharmacological activity, particularly in the context of antiviral, anticancer, and anti-inflammatory agents. The combination of these structural elements in 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide suggests that it may exhibit multiple modes of action, making it a promising candidate for multitargeted drug development.
Recent studies have highlighted the compound's potential in modulating key biological pathways associated with various diseases. For example, research has indicated that derivatives of this scaffold may interfere with signaling pathways involved in cancer progression. The nitro group, in particular, has been shown to enhance binding affinity to certain enzymes by facilitating hydrogen bonding or electrostatic interactions. Additionally, the sulfonamide group can serve as a pharmacophore for targeting specific protein receptors or enzymes.
The pharmacokinetic properties of 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide are also of considerable interest. Studies have demonstrated that modifications to the molecular structure can significantly influence solubility, bioavailability, and metabolic stability. These factors are critical for determining the compound's efficacy and safety profile in vivo. Further research is needed to optimize these properties through structural modifications or prodrug strategies.
Advances in computational chemistry have enabled more efficient screening of potential drug candidates like 2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide. Molecular docking simulations have been employed to predict binding interactions with biological targets such as kinases or transcription factors. These computational approaches have accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting expensive experimental validations.
The synthesis of 2-nitro-N-[6-(piperazin-1-y l)pyrimidin -4 - yl]benzene - 1 - sulfonamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as nitration, condensation reactions to form the pyrimidine ring, and subsequent sulfonation. Each step must be carefully optimized to ensure high yield and purity. Recent innovations in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of the compound for preclinical studies.
Preclinical studies have provided valuable insights into the pharmacological activity of 2-nitro-N-[6-(piperazin - 1 - yl )pyrimidin - 4 - yl ]benzene - 1 - sulfonamide . Initial results suggest that it exhibits potent inhibitory effects on certain enzymes implicated in disease pathways. These findings have spurred further investigation into its potential therapeutic applications. For instance, researchers are exploring its efficacy against specific types of cancer or inflammatory conditions by evaluating its ability to modulate relevant signaling pathways.
The development of novel drug candidates requires rigorous testing to assess their safety profiles before they can be translated into clinical use. Toxicology studies have been conducted on 2-nitro-N-[6-( piperazin - 1 - yl )pyrimidin - 4 - yl ]benzene - 1 - sulfonamide to evaluate potential side effects or toxicities associated with its use. These studies are essential for ensuring that any future therapeutic applications are safe and well-tolerated by patients.
The integration of interdisciplinary approaches has been instrumental in advancing research on compounds like 2-nitro-N-[6-( piperazin - 1 - yl )pyrimidin - 4 - yl ]benzene - 1 - sulfonamide . Collaboration between chemists, biologists, pharmacologists, and computer scientists has facilitated a more comprehensive understanding of its mechanisms of action and potential therapeutic applications. This collaborative framework is essential for translating basic research findings into tangible clinical benefits.
Future directions in the study of 2-nitro-N-[6-( piperazin - 1 - yl )pyrimidin - 4 - yl ]benzene - 1 - sulfonamide include exploring its interactions with additional biological targets and optimizing its pharmacokinetic properties through structural modifications. Advances in gene editing technologies may also open new avenues for investigating its role in genetic disorders by enabling targeted delivery or modulation of relevant pathways.
In conclusion,2-nitro-N-[6-( piperazin - 1 - yl )pyrimidin - 4 - yl ]benzene - 1 - sulfonamide (CAS No. 2138544--64--44) represents a promising molecule with significant potential in chemical biology and medicinal chemistry . Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases . Continued research efforts will further elucidate its pharmacological properties , optimize its design , and pave the way for future clinical applications . p >
2138544-64-4 (2-nitro-N-[6-(piperazin-1-yl)pyrimidin-4-yl]benzene-1-sulfonamide) 関連製品
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)
- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)




